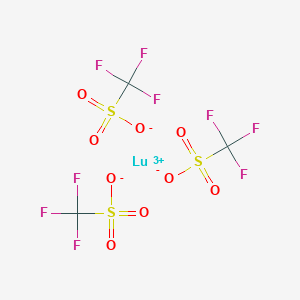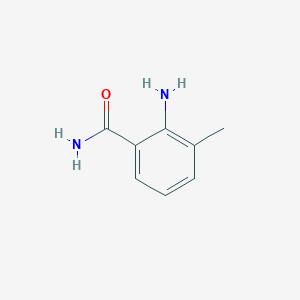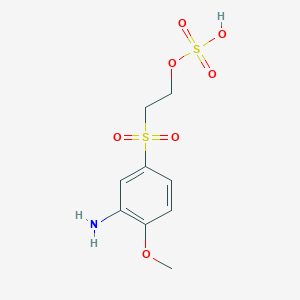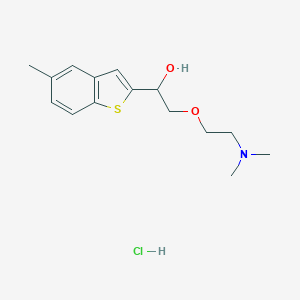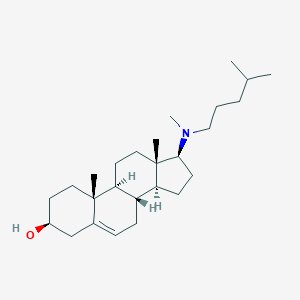
20-Azacholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Azacholesterol is a synthetic molecule that has been widely used in scientific research to understand the mechanism of action of cholesterol in the human body. It is a structural analog of cholesterol, with a nitrogen atom replacing the carbon atom at position 20. This modification enables researchers to study the effects of cholesterol on the body, without the potential side effects of using actual cholesterol.
Mecanismo De Acción
20-Azacholesterol is structurally similar to cholesterol, and as such, it can interact with many of the same proteins and enzymes in the body. However, the nitrogen atom at position 20 alters the molecule's properties, which can affect its interactions with these proteins and enzymes. This modification has been shown to affect the molecule's ability to interact with cholesterol-binding proteins, which can have downstream effects on cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 20-Azacholesterol can affect lipid metabolism in the body, leading to changes in cholesterol levels and the formation of lipid droplets. It has also been shown to affect the function of cellular signaling pathways, which can impact cell growth and survival. Additionally, 20-Azacholesterol has been shown to affect the structure and function of cell membranes, which can have implications for cellular processes such as transport and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 20-Azacholesterol in scientific research has several advantages. It allows researchers to study the effects of cholesterol on the body without the potential side effects of using actual cholesterol. Additionally, 20-Azacholesterol is a stable and well-characterized molecule, making it a reliable tool for research. However, there are also limitations to its use. For example, the modification of the cholesterol molecule can alter its properties, which may not accurately reflect the effects of actual cholesterol in the body.
Direcciones Futuras
There are several areas of future research that could benefit from the use of 20-Azacholesterol. For example, studies could investigate the effects of 20-Azacholesterol on specific cellular signaling pathways, or its effects on lipid metabolism in different cell types. Additionally, studies could investigate the potential therapeutic applications of 20-Azacholesterol, such as its use as a cholesterol-lowering agent. Overall, the use of 20-Azacholesterol in scientific research has the potential to advance our understanding of the role of cholesterol in the human body and its implications for disease.
Métodos De Síntesis
The synthesis of 20-Azacholesterol involves several steps, including the reduction of cholesterol to form the intermediate compound, 20-oxocholesterol. This intermediate is then reacted with hydrazine to form the final product, 20-Azacholesterol. The synthesis method is well established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
20-Azacholesterol has been used extensively in scientific research to study the mechanism of action of cholesterol in the human body. It has been shown to be a useful tool for investigating the role of cholesterol in lipid metabolism, as well as its effects on cellular signaling pathways. Studies have also used 20-Azacholesterol to investigate the relationship between cholesterol and diseases such as atherosclerosis and Alzheimer's disease.
Propiedades
Número CAS |
1973-59-7 |
|---|---|
Nombre del producto |
20-Azacholesterol |
Fórmula molecular |
C26H45NO |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[methyl(4-methylpentyl)amino]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-18(2)7-6-16-27(5)24-11-10-22-21-9-8-19-17-20(28)12-14-25(19,3)23(21)13-15-26(22,24)4/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
KBXHYUUOONOAIT-OLDNPOFQSA-N |
SMILES isomérico |
CC(C)CCCN(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Sinónimos |
20-Azacholesterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



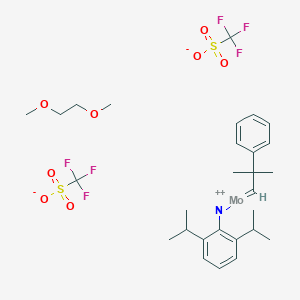
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
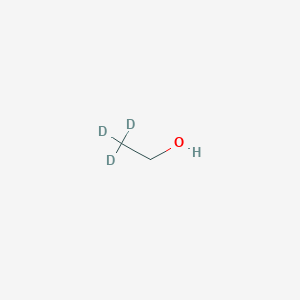
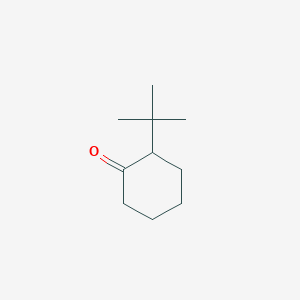
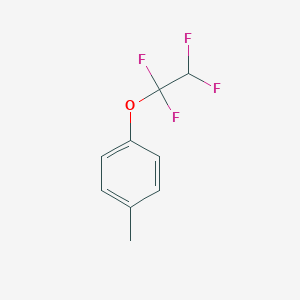
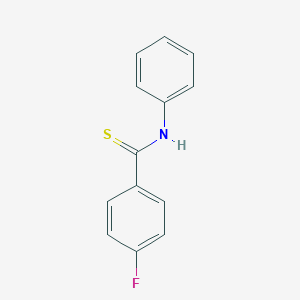
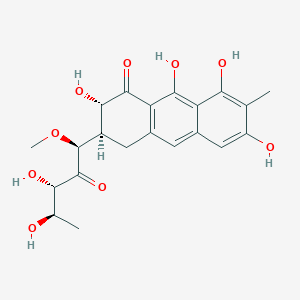
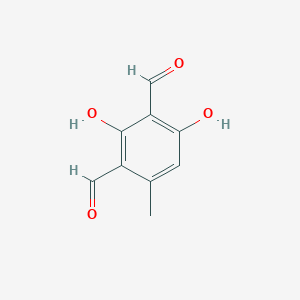
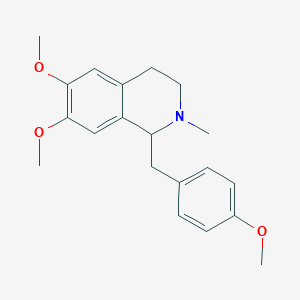
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
